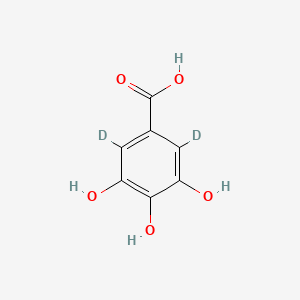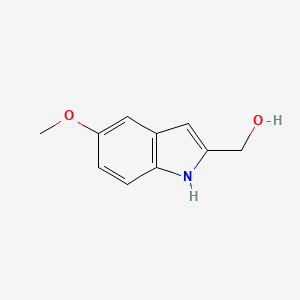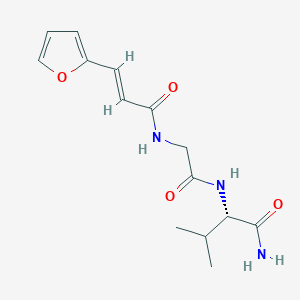
FA-Gly-val-NH2
Overview
Description
FA-Gly-val-NH2 is a dipeptide synthesized by coupling of glycine and valine with a phenylalanine group via peptide bonds. It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol .
Synthesis Analysis
A practical synthetic method for furylacryloyl dipeptides like FA-Gly-val-NH2 has been developed . This strategy is efficient and has been used for the synthesis of similar compounds like FA-Gly-Leu-NH2 .Molecular Structure Analysis
The molecular structure of FA-Gly-val-NH2 consists of 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis
FA-Gly-val-NH2, like other furylacryloyl dipeptides, can be used in various chemical reactions. For instance, they have been used for continuous spectrophotometric assays of various proteases .Physical And Chemical Properties Analysis
FA-Gly-val-NH2 has a molecular weight of 293.32 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .Scientific Research Applications
Enzyme Substrate for Thermolysin Studies
FA-Gly-val-NH2: serves as a furylacryloyl dipeptide substrate for thermolysin, an enzyme from Bacillus thermoproteolyticus. This application is crucial for understanding the enzyme’s specificity and kinetics. The synthesis of such substrates can be challenging, but recent methods have improved the efficiency of producing these compounds .
Nanopore Technology for Amino Acid Detection
Innovative nanopore technologies utilize compounds like FA-Gly-val-NH2 for the real-time detection of amino acids. This has significant implications for single-molecule protein sequencing and the identification of post-translational modifications, which are vital for understanding complex biological processes and diseases .
Antioxidant Peptide Research
The compound plays a role in the screening and evaluation of antioxidant peptides. These peptides are of great interest in food science, pharmaceuticals, and cosmetics due to their potential to combat oxidative stress and related diseases. The efficient screening and identification of such peptides are at the forefront of current research .
Fatty Acid Elongation Studies
FA-Gly-val-NH2: may be used in the study of very long-chain fatty acids (VLCFAs) and their elongation processes. Understanding the enzymes involved in this process, such as FA elongases, is essential for grasping the tissue distribution and physiological roles of VLCFAs .
Future Directions
Mechanism of Action
Target of Action
FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.
Mode of Action
FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.
Result of Action
The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.
properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/b6-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJNPGXTNWFHD-GFUIURDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



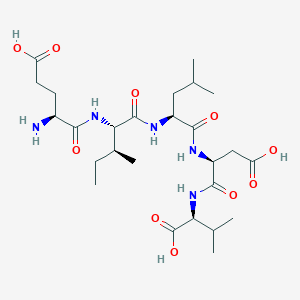
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)



![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
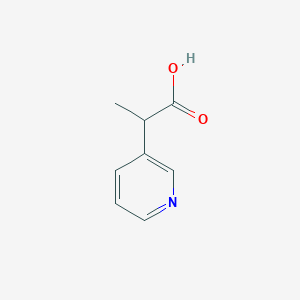
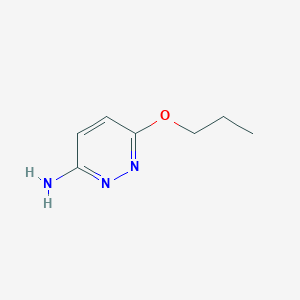
![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)

